molecular formula C13H8Cl2N4O2 B3039078 3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone CAS No. 956755-36-5

3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B3039078
CAS No.: 956755-36-5
M. Wt: 323.13 g/mol
InChI Key: VHDPOPBDNYJWQU-UHFFFAOYSA-N
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Description

3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound characterized by the presence of an azidocarbonyl group, a dichlorobenzyl moiety, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the pyridinone intermediate.

    Azidocarbonyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azidocarbonyl group to an amine group.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The azidocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichlorobenzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(azidocarbonyl)-1-benzyl-2(1H)-pyridinone: Lacks the dichlorobenzyl group, which may affect its binding properties.

    3-(azidocarbonyl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: Similar structure but with different substitution pattern on the benzyl group.

Uniqueness

3-(azidocarbonyl)-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O2/c14-10-4-1-5-11(15)9(10)7-19-6-2-3-8(13(19)21)12(20)17-18-16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPOPBDNYJWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)N=[N+]=[N-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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